molecular formula C12H21NO3 B6275278 tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2763786-69-0

tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B6275278
CAS RN: 2763786-69-0
M. Wt: 227.3
InChI Key:
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Description

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (TBHMC) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. TBHMC is a versatile and important synthetic intermediate used in the synthesis of various organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity.

Mechanism of Action

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate acts as a catalyst in organic reactions by forming a reactive intermediate that can be used to promote the desired reaction. The reactive intermediate is formed when the carboxylate anion of the tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate reacts with the alcohol to form an intermediate, which is then hydrolyzed to form the desired product. The reaction is catalyzed by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate have not been extensively studied. However, it is known that tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has the ability to act as a catalyst in organic reactions, and it has been used as a reagent in organic synthesis and as an inhibitor of enzyme activity. It has also been used as a fuel additive and as a corrosion inhibitor.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several advantages for use in laboratory experiments. It is a versatile and important synthetic intermediate, and it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can react with other compounds and may need to be purified before use.

Future Directions

The potential applications of tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate are vast, and there are many possible future directions for its use. Some possible future directions include its use as a fuel additive, as a stabilizer for polymers, and as a corrosion inhibitor. In addition, tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate could be used to synthesize novel organic compounds, and its ability to act as a catalyst in organic reactions could be further explored. Finally, more research could be done on the biochemical and physiological effects of tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate and its potential use as a drug.

Synthesis Methods

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be synthesized by a variety of methods, including the reaction of 1,3-dimethyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, resulting in the formation of the desired product. In the first step, the acid is protonated by the base to form a carboxylate anion. This anion then reacts with the alcohol to form an intermediate, which is then hydrolyzed to form tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has been widely studied in the scientific community due to its versatile applications and its ability to act as a catalyst in organic reactions. It has been used in the synthesis of various organic compounds, including drugs and agrochemicals. It has also been used as a reagent in organic synthesis and as an inhibitor of enzyme activity. In addition, tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has been studied for its potential use as a fuel additive, as a stabilizer for polymers, and as a corrosion inhibitor.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the protection of the amine group, followed by the addition of a hydroxymethyl group to the protected amine. The resulting compound is then esterified with tert-butyl bromoacetate to form the final product.", "Starting Materials": [ "3-methyl-2-azabicyclo[2.1.1]hexane", "paraformaldehyde", "hydrochloric acid", "sodium hydroxide", "tert-butyl bromoacetate", "triethylamine", "dichloromethane", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "3-methyl-2-azabicyclo[2.1.1]hexane is dissolved in dichloromethane and cooled to 0°C.", "Paraformaldehyde is added to the solution, followed by hydrochloric acid and sodium hydroxide to adjust the pH to 7-8.", "The reaction mixture is stirred at room temperature for 24 hours.", "The resulting amine is then protected by reaction with tert-butyldimethylsilyl chloride and triethylamine in dichloromethane.", "The hydroxymethyl group is added to the protected amine by reaction with paraformaldehyde and sodium borohydride in methanol.", "The resulting compound is then deprotected by reaction with tetrabutylammonium fluoride in tetrahydrofuran.", "The resulting amine is then esterified with tert-butyl bromoacetate in the presence of triethylamine in dichloromethane.", "The product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "The purified product is dried over magnesium sulfate and obtained as a white solid." ] }

CAS RN

2763786-69-0

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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